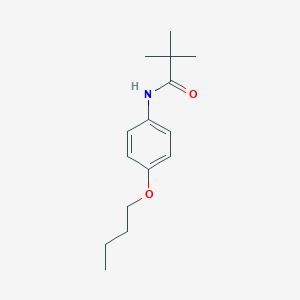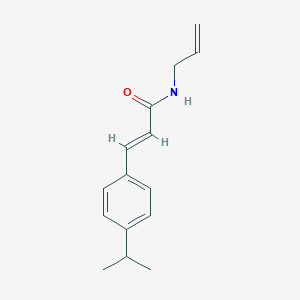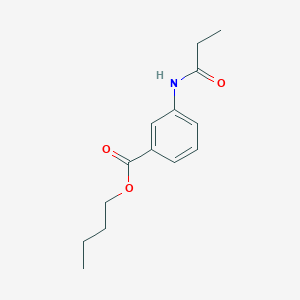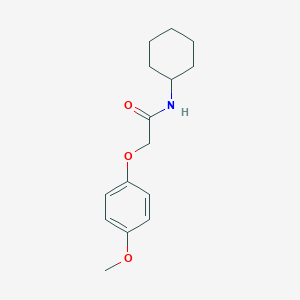
N-(4-methoxyphenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-propoxybenzamide, also known as MPBA, is a chemical compound that belongs to the family of benzamides. MPBA has been widely used in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
N-(4-methoxyphenyl)-2-propoxybenzamide acts as an allosteric modulator of the CB1 receptor, which means that it binds to a site on the receptor that is distinct from the site where the endocannabinoid binds. This binding results in a conformational change in the receptor, which enhances the binding of the endocannabinoid and increases its potency. N-(4-methoxyphenyl)-2-propoxybenzamide also inhibits FAAH, which results in increased levels of endocannabinoids in the body. This increased activity of the endocannabinoid system can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase food intake and body weight in animal models, which suggests a potential role in the regulation of appetite. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have analgesic effects, which suggests a potential role in the treatment of pain. Additionally, N-(4-methoxyphenyl)-2-propoxybenzamide has been shown to have anxiolytic effects, which suggests a potential role in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-propoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has a well-defined mechanism of action and has been extensively studied in animal models. However, N-(4-methoxyphenyl)-2-propoxybenzamide also has some limitations. Its effects are relatively weak compared to other CB1 receptor modulators, which can make it difficult to observe its effects in certain experimental paradigms. Additionally, its effects can be variable depending on the species and strain of animal used, which can make it difficult to generalize its effects to humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-propoxybenzamide. One potential area of research is the development of more potent CB1 receptor modulators that can be used in the treatment of obesity, pain, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of N-(4-methoxyphenyl)-2-propoxybenzamide and its effects on other physiological processes. Finally, more research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-propoxybenzamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
N-(4-methoxyphenyl)-2-propoxybenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-methoxyphenyl)-2-propoxybenzamide as a white crystalline powder. Other methods of synthesis include the reaction of 4-methoxyaniline with 2-propoxybenzoic acid in the presence of a coupling agent such as EDC, or the reaction of 4-methoxyaniline with 2-propoxybenzamide in the presence of a dehydrating agent such as SOCl2.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-propoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-(4-methoxyphenyl)-2-propoxybenzamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition results in increased levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JOUFVRQAOPCHAR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)



![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)




![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)



